6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This method involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This synthetic strategy offers excellent yields, a straightforward protocol, and mild reaction conditions, making it an environmentally friendly approach.
Chemical Reactions Analysis
6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits anticancer, anti-inflammatory, antimicrobial, fungicidal, insecticidal, molluscicidal, and analgesic properties. It also inhibits human Chk1 kinase, making it a potential candidate for cancer therapy.
Organic Synthesis: The compound serves as an essential intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, its anticancer activity is attributed to its ability to inhibit human Chk1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s interaction with these molecular targets leads to the disruption of cellular processes, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile include:
6-amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a furan ring instead of a thiophene ring and exhibits similar biological activities.
6-amino-4-(pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound contains a pyrrole ring and shares similar properties with the target compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H14N4OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H14N4OS/c1-10-12(7-8-24-10)14-13(9-19)17(20)23-18-15(14)16(21-22-18)11-5-3-2-4-6-11/h2-8,14H,20H2,1H3,(H,21,22) |
InChI Key |
LFSCVZLOPHQBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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